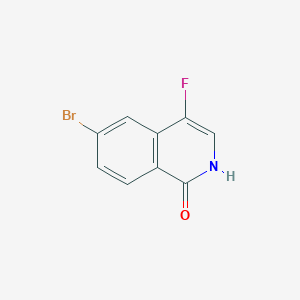

6-bromo-4-fluoro-2H-isoquinolin-1-one

CAS No.:

Cat. No.: VC13818469

Molecular Formula: C9H5BrFNO

Molecular Weight: 242.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrFNO |

|---|---|

| Molecular Weight | 242.04 g/mol |

| IUPAC Name | 6-bromo-4-fluoro-2H-isoquinolin-1-one |

| Standard InChI | InChI=1S/C9H5BrFNO/c10-5-1-2-6-7(3-5)8(11)4-12-9(6)13/h1-4H,(H,12,13) |

| Standard InChI Key | PKLVUSHURQJECY-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)C(=CNC2=O)F |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CNC2=O)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physical Properties

6-Bromo-4-fluoro-2H-isoquinolin-1-one belongs to the isoquinolinone family, characterized by a fused bicyclic aromatic system with a ketone group at position 1. Based on analogs, its molecular formula is hypothesized as C₉H₅BrFNO, with a molecular weight of 242.04 g/mol. The bromine and fluorine substituents at positions 6 and 4, respectively, introduce distinct electronic effects:

-

Bromine: A heavy halogen with strong electron-withdrawing inductive (-I) effects, enhancing electrophilic substitution reactivity.

-

Fluorine: A small, electronegative atom that exerts -I effects while also participating in hydrogen bonding and dipole interactions.

A comparative analysis of similar compounds reveals the following properties:

Spectroscopic Characterization

While experimental data for the 4-fluoro derivative is unavailable, analogs provide benchmarks:

-

Nuclear Magnetic Resonance (NMR): In 6-bromo-7-fluoro-2H-isoquinolin-1-one, the fluorine atom at C7 deshields adjacent protons, causing distinct splitting patterns in ¹H NMR (e.g., δ 8.2–8.5 ppm for aromatic protons). For the 4-fluoro isomer, similar deshielding at C4 would perturb the electronic environment of C3 and C5 protons.

-

Mass Spectrometry (MS): Characteristic fragmentation patterns include loss of HBr (79.9 Da) and HF (20.0 Da), observable in analogs.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of halogenated isoquinolinones typically involves bromination and fluorination steps. For example:

-

Bromination: Direct electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) on a pre-formed isoquinolinone scaffold.

-

Fluorination: Late-stage fluorination via Balz-Schiemann reaction or halogen exchange (Halex) using KF in polar aprotic solvents.

A hypothetical route for 6-bromo-4-fluoro-2H-isoquinolin-1-one could involve:

-

Step 1: Bromination of 4-fluoro-2H-isoquinolin-1-one using NBS in dichloromethane at 0°C.

-

Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Reactivity Patterns

The compound’s reactivity is governed by its halogen substituents:

-

Nucleophilic Aromatic Substitution (NAS): The bromine at C6 is susceptible to substitution by nucleophiles (e.g., amines, alkoxides) under mild conditions.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids could replace bromine with aryl groups, leveraging palladium catalysts.

-

Oxidation/Reduction: The ketone group at C1 may undergo reduction to a secondary alcohol using NaBH₄ or LiAlH₄ .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Benzolactams: Cyclic amides with neuroprotective activity.

-

Kinase Inhibitors: Fluorine’s role in improving metabolic stability and bioavailability is well-documented.

Material Science

Halogenated isoquinolinones act as ligands in catalytic systems (e.g., Pd-catalyzed cross-coupling). Their electron-deficient aromatic rings facilitate π-π stacking in supramolecular assemblies.

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume